5-Bromo-4-methyl-2-(3-methylpiperidin-1-yl)pyridine 5-Bromo-4-methyl-2-(3-methylpiperidin-1-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 1220027-77-9
VCID: VC3389269
InChI: InChI=1S/C12H17BrN2/c1-9-4-3-5-15(8-9)12-6-10(2)11(13)7-14-12/h6-7,9H,3-5,8H2,1-2H3
SMILES: CC1CCCN(C1)C2=NC=C(C(=C2)C)Br
Molecular Formula: C12H17BrN2
Molecular Weight: 269.18 g/mol

5-Bromo-4-methyl-2-(3-methylpiperidin-1-yl)pyridine

CAS No.: 1220027-77-9

Cat. No.: VC3389269

Molecular Formula: C12H17BrN2

Molecular Weight: 269.18 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-4-methyl-2-(3-methylpiperidin-1-yl)pyridine - 1220027-77-9

Specification

CAS No. 1220027-77-9
Molecular Formula C12H17BrN2
Molecular Weight 269.18 g/mol
IUPAC Name 5-bromo-4-methyl-2-(3-methylpiperidin-1-yl)pyridine
Standard InChI InChI=1S/C12H17BrN2/c1-9-4-3-5-15(8-9)12-6-10(2)11(13)7-14-12/h6-7,9H,3-5,8H2,1-2H3
Standard InChI Key UTPXLHLSARKHTK-UHFFFAOYSA-N
SMILES CC1CCCN(C1)C2=NC=C(C(=C2)C)Br
Canonical SMILES CC1CCCN(C1)C2=NC=C(C(=C2)C)Br

Introduction

Chemical Identification and Structural Characteristics

Basic Chemical Identity

5-Bromo-4-methyl-2-(3-methylpiperidin-1-yl)pyridine is characterized by the following properties:

PropertyValue
CAS Number1220027-77-9
Molecular FormulaC12H17BrN2
Molecular Weight269.18 g/mol
Chemical StructurePyridine core with bromine at 5-position, methyl at 4-position, and 3-methylpiperidine at 2-position

The compound features a pyridine ring as its core structure, with specific substituents that define its chemical identity. The bromine atom at the 5-position serves as a key functional group that influences the compound's reactivity patterns and potential biological interactions.

Structural Features and Comparisons

The structure of 5-Bromo-4-methyl-2-(3-methylpiperidin-1-yl)pyridine contains several important elements that contribute to its chemical behavior. The pyridine ring provides an aromatic nitrogen-containing heterocycle that can participate in various chemical reactions and biological interactions. The methyl group at the 4-position adds lipophilicity and may influence the electron distribution across the pyridine ring. The 3-methylpiperidine substituent at the 2-position introduces a basic nitrogen atom that can participate in hydrogen bonding and potentially interact with biological targets.

When compared to similar compounds, 5-Bromo-4-methyl-2-(3-methylpiperidin-1-yl)pyridine shares structural similarities with other brominated pyridine derivatives. For instance, 5-Bromo-2-(4-methyl-1-piperidinyl)pyridine (CAS: 633283-66-6) has a comparable structure but differs in the position of the methyl group on the piperidine ring and lacks the methyl group on the pyridine core . Similarly, 4-Bromo-2-(3-methylpiperidin-1-yl)pyridine (CAS: 1142194-43-1) has the bromine at position 4 rather than position 5 and lacks the methyl group on the pyridine ring .

Physical and Chemical Properties

Physical Properties

Based on the available data and comparison with similar compounds, the physical properties of 5-Bromo-4-methyl-2-(3-methylpiperidin-1-yl)pyridine can be estimated. While specific experimental data for this compound is limited, we can draw some inferences from related structures:

PropertyEstimated Value
Physical StateSolid at room temperature
SolubilityLikely soluble in organic solvents such as dichloromethane, chloroform, and DMSO; limited solubility in water
LogPApproximately 3.5-4.0 (based on similar structures)
Melting PointNot specifically reported
Boiling PointLikely above 300°C at standard pressure

The bromine atom in the structure significantly contributes to the compound's physical properties, including its molecular weight and lipophilicity. The presence of the basic nitrogen in the piperidine ring influences its solubility profile and potential for salt formation.

Chemical Reactivity

Synthesis Methodologies

Purification and Characterization

The purification of 5-Bromo-4-methyl-2-(3-methylpiperidin-1-yl)pyridine would likely involve techniques such as column chromatography, recrystallization, or preparative HPLC. Characterization would typically be performed using spectroscopic methods, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR would provide structural confirmation and purity assessment .

  • Mass Spectrometry: High-resolution mass spectrometry would confirm the molecular formula and exact mass.

  • Infrared Spectroscopy: IR spectroscopy would identify key functional groups.

  • Elemental Analysis: This would confirm the elemental composition of the compound.

The expected NMR spectrum would show distinctive signals for the aromatic protons, methyl groups, and the complex splitting patterns characteristic of the piperidine ring protons.

Recent Research Developments

Future Research Directions

Based on the structural features and potential applications of 5-Bromo-4-methyl-2-(3-methylpiperidin-1-yl)pyridine, several promising research directions can be identified:

  • Comprehensive SAR Studies: Systematic modification of the core structure to establish detailed structure-activity relationships, particularly focusing on the effects of varying substituents on the pyridine ring and piperidine moiety.

  • Target Identification: Utilizing chemical proteomics and affinity-based approaches to identify specific biological targets for this compound and related derivatives.

  • Computational Studies: Molecular modeling and docking simulations to predict potential binding modes and guide rational design of optimized compounds.

  • Exploration of Novel Synthetic Methodologies: Development of more efficient and selective synthetic routes to access this compound and its analogues.

  • Investigation of Biological Activities: Comprehensive screening against various biological targets to uncover potential therapeutic applications.

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